

FPI-1434 Preclinical Studies: A Technical Overview for Drug Development Professionals

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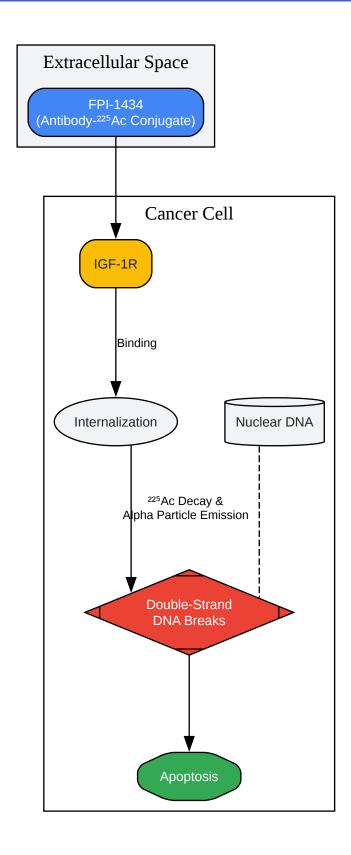
Hamilton, ON and Boston, MA – FPI-1434, an investigational targeted alpha therapy, has demonstrated significant preclinical anti-tumor activity through the induction of double-stranded DNA breaks and apoptosis. This technical guide provides a comprehensive overview of the key preclinical findings for FPI-1434, including its mechanism of action, and summarizes available data from in vitro and in vivo studies.

Mechanism of Action: Targeted Alpha-Particle Annihilation of Cancer Cells

FPI-1434 is a radioimmunoconjugate composed of a humanized monoclonal antibody targeting the insulin-like growth factor 1 receptor (IGF-1R), linked to the alpha-emitting radionuclide Actinium-225 (²²⁵Ac).[1][2][3] IGF-1R is a well-established tumor target overexpressed in a multitude of solid tumors.[3] The mechanism of action of FPI-1434 is not dependent on blocking the IGF-1R signaling pathway, but rather utilizes the receptor as a delivery portal to targeted cancer cells.

Upon binding to IGF-1R on the cancer cell surface, FPI-1434 is internalized.[3] The subsequent decay of the potent alpha-emitter, ²²⁵Ac, within the cell releases high-energy alpha particles, leading to the induction of double-stranded DNA breaks, a catastrophic and difficult-to-repair form of DNA damage.[3] This ultimately triggers programmed cell death, or apoptosis.





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Caption: FPI-1434 Mechanism of Action.



In Vivo Preclinical Efficacy

FPI-1434 has been evaluated in preclinical xenograft models of human cancer, demonstrating its potential as both a monotherapy and in combination with other anti-cancer agents.

Combination Therapy with PARP Inhibitors

In preclinical studies presented at the 2021 American Association for Cancer Research (AACR) Virtual Annual Meeting, FPI-1434 was evaluated in combination with the PARP (poly ADP-ribose polymerase) inhibitor, olaparib.[1] These studies, conducted in colorectal and lung cancer xenograft models, showed that co-dosing with olaparib resulted in synergistic efficacy, requiring lower doses of FPI-1434 to achieve an anti-tumor effect.[1] The combination of ineffective single-agent doses of both FPI-1434 and olaparib resulted in significant anti-tumor efficacy.[4]

Experimental Protocol: Xenograft Studies with Olaparib

- Cell Lines: Colorectal (Colo-205) and lung (A549) cancer cell lines were used.[4]
- Animal Model: Xenografts were established in Balb/c nude mice.[4]
- Dosing: A dose combination matrix for FPI-1434 and olaparib was tested.[4] Specific doses from one study included single doses of FPI-1434 at 20, 50, and 100 nCi for the Colo-205 model, and 20, 50, 100, and 200 nCi for the A549 model. Olaparib was administered at doses including 25 mg/kg.[4]
- Endpoints: Tumor growth inhibition was the primary endpoint.

Quantitative Data: FPI-1434 and Olaparib Combination Efficacy

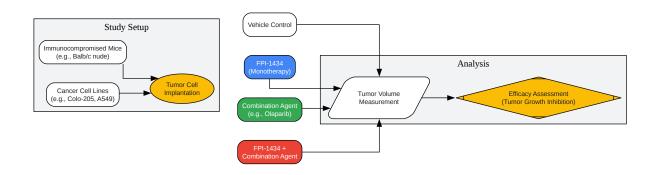


Tumor Model	FPI-1434 Dose (Single)	Olaparib Dose	Outcome	Reference
Colo-205	20 nCi	25 mg/kg	Strongest combined effect from ineffective single agent doses.	[4]
Colo-205	50 nCi	-	Growth suppression.	[4]
Colo-205	100 nCi	-	Tumor regression.	[4]
A549	50 nCi	25 mg/kg	Strongest combined effect from ineffective single agent doses.	[4]
A549	100 nCi	-	Growth suppression.	[4]
A549	200 nCi	-	Tumor regression.	[4]

Combination Therapy with Immune Checkpoint Inhibitors

Further preclinical investigations presented at the 2021 AACR meeting explored the combination of an IGF-1R targeted alpha therapy with immune checkpoint inhibitors in a colorectal cancer syngeneic model.[1] The results were compelling, with the combination leading to complete tumor eradication.[1] Notably, this combination also induced a strong "vaccine" effect, characterized by an increase in antigen-specific CD8 positive T cells, which prevented tumor growth upon reinoculation of the same tumor cells.[2]





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Caption: General Experimental Workflow for In Vivo Xenograft Studies.

In Vitro Studies: Induction of DNA Damage and Apoptosis

In vitro studies have corroborated the in vivo findings, demonstrating that FPI-1434 induces double-stranded DNA breaks and apoptosis in treated colorectal cancer cells.[1]

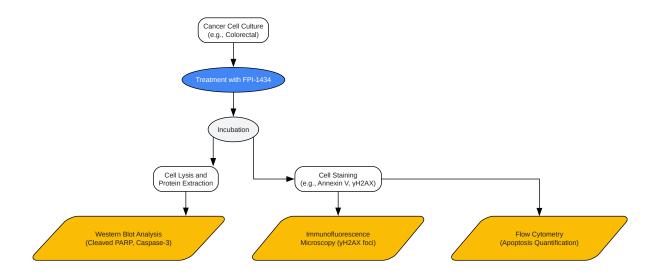
Experimental Protocol: Apoptosis and DNA Damage Assays

While specific protocols for FPI-1434 have not been publicly detailed, standard methods for assessing apoptosis and DNA damage would likely include:

- Western Blotting: To detect the cleavage of apoptosis markers such as PARP and caspase This technique would allow for the differentiation between the pro-enzyme and the active, cleaved forms of these proteins.
- Immunofluorescence: To visualize markers of DNA double-strand breaks, such as yH2AX foci, within the nucleus of treated cells.



 Flow Cytometry: Using Annexin V and propidium iodide staining to quantify the percentage of cells undergoing apoptosis and necrosis.



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Caption: Workflow for In Vitro Apoptosis and DNA Damage Assays.

Preclinical Safety and Toxicology

Favorable toxicology studies in cynomolgus monkeys were a key component of the preclinical data package that supported the initiation of the first-in-human clinical trial for FPI-1434.[3] These studies indicated a manageable safety profile for the radioimmunoconjugate.

Summary and Future Directions

The preclinical data for FPI-1434 provide a strong rationale for its continued clinical development. The targeted delivery of Actinium-225 to IGF-1R expressing tumors results in



potent anti-tumor activity driven by the induction of double-stranded DNA breaks and apoptosis. The synergistic effects observed in combination with a PARP inhibitor and the profound anti-tumor immunity elicited in combination with checkpoint inhibitors highlight the potential for FPI-1434 to be a versatile component of future cancer treatment paradigms. The ongoing Phase I/II clinical trial (NCT03746431) will provide further insights into the safety, tolerability, and efficacy of FPI-1434 in patients with advanced solid tumors.[5]

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